![molecular formula C25H22N4O4 B2384977 (Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide CAS No. 556008-45-8](/img/structure/B2384977.png)
(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide is a useful research compound. Its molecular formula is C25H22N4O4 and its molecular weight is 442.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Products
The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides, a category which includes compounds similar to the one , with methyl 3-oxobutanoate results in a variety of products. These include methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others, as confirmed by X-ray diffraction (O'callaghan et al., 1999).
Synthesis of Pharmaceutical Compounds
A study describes a new synthesis of entacapone, a drug used in the treatment of Parkinson's disease, using a precursor that includes a similar 2-cyano-3-(x-nitrophenyl)prop-2-enamide structure. This method involves an amine-mediated demethylation under mild conditions (Harisha et al., 2015).
Enantioselective Reactions
The Michael reaction involving chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, akin to the compound , leads to (Z)-adducts with good to excellent diastereoselectivity. This process has implications in the synthesis of complex organic compounds (Revial et al., 2000).
Structural Analysis
Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a compound structurally related to the one , has been prepared and analyzed, providing insights into the molecular structure and bonding of such compounds (Johnson et al., 2006).
Crystal Packing and Molecular Interactions
Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique molecular interactions in its crystal packing, involving rare N⋯π and O⋯π interactions. This research contributes to the understanding of molecular structures and intermolecular forces (Zhang et al., 2011).
Corrosion Inhibition
Certain acrylamide derivatives, similar to the compound , have been studied for their potential as corrosion inhibitors in nitric acid solutions, indicating a broader application in materials science (Abu-Rayyan et al., 2022).
Cyanide Detection
Derivatives of compounds similar to (Z)-2-Cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide have been used in the development of sensors for detecting cyanide, a significant application in environmental monitoring (Tomasulo et al., 2006).
properties
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-3-33-22-12-10-20(11-13-22)27-25(30)19(17-26)15-18-9-14-23(24(16-18)29(31)32)28(2)21-7-5-4-6-8-21/h4-16H,3H2,1-2H3,(H,27,30)/b19-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKFHTUCWPNDEK-CYVLTUHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-])/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.